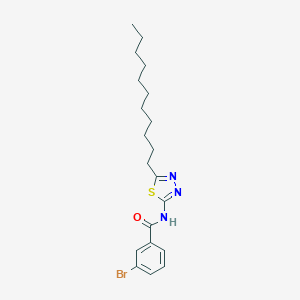
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its antitumor and antimicrobial activities by inhibiting the growth of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. It has also been shown to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potential as a fluorescent probe for detecting protein-protein interactions. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action and potential use as a therapeutic agent for cancer and bacterial infections. Another direction is to explore its potential applications in materials science, such as its use as a building block for the synthesis of functional materials. Additionally, more research can be done to optimize its fluorescent properties for use as a probe in protein-protein interaction studies.
In conclusion, 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide is a compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-undecyl-1,3,4-thiadiazol-2-amine with 3-bromo-benzoyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor and antimicrobial activities. In biochemistry, it has been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. In materials science, it has been used as a building block for the synthesis of functional materials.
Propiedades
Nombre del producto |
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide |
|---|---|
Fórmula molecular |
C20H28BrN3OS |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H28BrN3OS/c1-2-3-4-5-6-7-8-9-10-14-18-23-24-20(26-18)22-19(25)16-12-11-13-17(21)15-16/h11-13,15H,2-10,14H2,1H3,(H,22,24,25) |
Clave InChI |
RXJPIDNNBARJLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
CCCCCCCCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304894.png)
![(2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide](/img/structure/B304895.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B304896.png)
![N'-[(E)-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B304898.png)
![(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide](/img/structure/B304899.png)
![2-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B304900.png)
![4-(3-Methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-1-phenyl-3,5-pyrazolidinedione](/img/structure/B304901.png)
![(2Z)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B304902.png)
![4-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B304906.png)
![2-ethyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304907.png)
![ethyl 2-[4-(diethylamino)-2-methoxybenzylidene]-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B304909.png)
![ethyl 2-[(2-isopropoxy-1-naphthyl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B304913.png)
![ethyl 5-(2-methoxy-1-naphthyl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B304915.png)